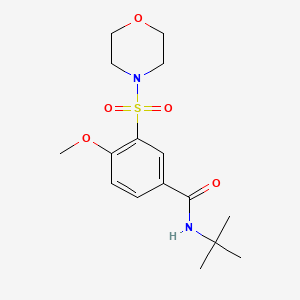![molecular formula C17H23F3N2O B4889278 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4889278.png)
1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
科学研究应用
1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its anticancer properties, with some studies showing promising results in inhibiting the growth of cancer cells. Furthermore, 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been studied for its potential use as an antidepressant, with some studies showing its ability to increase the levels of serotonin and dopamine in the brain.
作用机制
The mechanism of action of 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to bind to certain receptors in the brain, such as the serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
The advantages of using 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments include its potential applications in the development of new antibiotics, anticancer drugs, and antidepressants. Additionally, this compound has been extensively studied, and its mechanism of action has been partially elucidated. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the study of 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine. One potential direction is the development of new antibiotics based on this compound's antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new anticancer drugs and antidepressants. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
合成方法
1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)benzylamine with 1-(3-methylbutanoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1-(3-methylbutanoyl)piperazine in the presence of a base. The synthesis of this compound has been reported in various scientific journals, and it is important to note that the purity of the compound is crucial for its use in scientific research.
属性
IUPAC Name |
3-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c1-13(2)10-16(23)22-8-6-21(7-9-22)12-14-4-3-5-15(11-14)17(18,19)20/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSRXCWDSULLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)
![1-methyl-5-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4889244.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)

![2,2,3,3-tetrafluoropropyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B4889261.png)
![3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4889276.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4889281.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4889299.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4889301.png)
![N-[3-(dimethylamino)propyl]-N-(4-methoxy-2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4889303.png)